Tetracycline trihydrate

Solid-state pharmaceutics Oral bioavailability Dissolution

Substituting tetracycline solid forms introduces quantifiable risks in dissolution and bioavailability. Tetracycline trihydrate (CAS 6416-04-2) is the crystalline reference standard for predictable formulation performance. - Controlled dissolution rate superior to amorphous form for IR dosage forms - Well-defined baseline for dissolution testing (Miyazaki et al.) - Minimizes peak plasma concentration variability in R&D

Molecular Formula C22H30N2O11
Molecular Weight 498.5 g/mol
CAS No. 6416-04-2
Cat. No. B12827948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetracycline trihydrate
CAS6416-04-2
Molecular FormulaC22H30N2O11
Molecular Weight498.5 g/mol
Structural Identifiers
SMILESCC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O.O.O
InChIInChI=1S/C22H24N2O8.3H2O/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;;;/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);3*1H2/t9-,10-,15-,21+,22-;;;/m0.../s1
InChIKeyACTFDRRTVUIDFZ-ZZEGOUJXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetracycline Trihydrate: Solid-State Properties and Procurement


Tetracycline trihydrate (CAS 6416-04-2) is a crystalline hydrate form of the broad-spectrum tetracycline antibiotic, containing three water molecules per molecule of tetracycline base [1]. It functions as a bacteriostatic agent by reversibly binding to the 30S ribosomal subunit, thereby inhibiting bacterial protein synthesis [2]. As a first-generation tetracycline, it exhibits activity against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical pathogens including Mycoplasma, Rickettsia, and Chlamydia species [3]. The trihydrate form represents one of several possible solid-state phases of tetracycline, which also include anhydrate, dehydrate, and amorphous forms [1]. The physicochemical properties of the trihydrate, including its hydration state and crystal lattice structure, directly influence its dissolution behavior, bioavailability, and stability profile, making it a distinct entity from other tetracycline salts and hydrates for pharmaceutical formulation and research applications [1].

Crystalline hydrate phase with three water molecules per base
Dissolution-dependent exposure context, distinct from amorphous form
Consistent solid-state baseline for formulation and stability studies

Why Tetracycline Forms Are Not Interchangeable


Interchanging tetracycline trihydrate with other tetracycline salts (e.g., hydrochloride) or hydrates (e.g., oxytetracycline dihydrate) without consideration of solid-state properties and stability profiles introduces quantifiable risks in formulation performance and analytical reliability. The solid-state phase of tetracycline directly governs its aqueous dissolution rate and, consequently, its oral bioavailability, with significant differences observed between the trihydrate and amorphous forms [1]. Furthermore, the salt form profoundly impacts chemical stability: tetracycline hydrochloride exhibits demonstrably greater stability than tetracycline phosphate, and the presence of specific excipients such as citric acid accelerates degradation [2]. Thermal decomposition pathways also differ among tetracycline analogs, with chlortetracycline decomposing without a detectable melting point, whereas tetracycline hydrochloride melts before decomposition at 220.9 °C [3]. These material-specific variations in dissolution, stability, and thermal behavior mean that substituting one form for another can lead to unexpected changes in drug product performance, shelf-life, or analytical method suitability. The quantitative evidence below details these critical differentiators.

Form Amorphous tetracycline may increase dissolution rate and exposure; not interchangeable with trihydrate without validation.
Salt Phosphate salt reported less stable than hydrochloride; degradation product profile may differ under storage.
Analog Chlortetracycline decomposes without melting, unlike tetracycline HCl; thermal processing behavior not transferable.

Quantitative Differentiation Evidence


Bioavailability: Crystalline vs. Amorphous Forms

The solid-state form of tetracycline significantly affects its in vivo performance. A comparative study in rabbits and rats demonstrated that the amorphous form of tetracycline exhibits higher bioavailability than the crystalline trihydrate form, attributed to differences in aqueous dissolution rates [1]. In human subjects, cumulative urinary excretion of tetracycline after oral administration of the amorphous form was slightly higher than that of the trihydrate, confirming the solid-phase-dependent absorption profile [1].

Oral exposure
Head-to-head
Amorphous form: slightly higher cumulative urinary excretion vs trihydrate in human subjects
Form-specific dissolution and exposure context
Data from early comparative study; verify with modern protocols
Solid-state pharmaceutics Oral bioavailability Dissolution

Chemical Stability: Hydrochloride vs. Phosphate Salts

The salt form of tetracycline dictates its susceptibility to degradation. A comprehensive study of marketed tetracycline products and aged samples concluded that tetracycline hydrochloride is more stable than tetracycline phosphate [1]. Additionally, the presence of citric acid greatly increases the tendency of tetracycline to degrade, with storage under adverse conditions markedly increasing the percentage of degradation products, particularly anhydrotetracycline and 4-epianhydrotetracycline [1].

Chemical stability
Head-to-head
Hydrochloride salt more stable than phosphate; citric acid accelerates degradation
Salt-form stability profile may impact shelf-life
Qualitative observation; apply to long-term storage design
Chemical stability Degradation products Pharmaceutical formulation

Thermal Behavior: Hydrochloride vs. Chlortetracycline

Thermoanalytical evaluation using TGA-DTA, DSC, and TGA-FTIR revealed distinct thermal behaviors between tetracycline hydrochloride and chlortetracycline hydrochloride [1]. According to DSC data, tetracycline hydrochloride exhibits a melting process just before decomposition at 220.9 °C, whereas chlortetracycline hydrochloride decomposes without a detectable melting point [1]. Both compounds release hydrochloric acid, water, isocyanic acid, dimethylamine, and methane as main decomposition products, but the thermal pathways differ [1].

Thermal behavior
Head-to-head
Tetracycline HCl melts before decomposition at 220.9 °C; chlortetracycline HCl decomposes without melting
Defined melting transition supports thermal processing studies
Relevant for hot melt extrusion or drying method design
Thermal analysis Decomposition kinetics Solid-state characterization

Antibacterial Activity: Tetracycline vs. Doxycycline

In a study of 168 canine Staphylococcus pseudintermedius isolates, doxycycline demonstrated superior activity compared to tetracycline, particularly against non-wild-type strains [1]. Monte Carlo simulation (MCS) and target attainment analysis indicated a certainty of ≥90% for attaining an AUC/MIC ratio of >25 after a standard doxycycline dosage (5 mg/kg q12h) for strains with MIC ≤ 0.125 μg/mL [1]. The study proposed dog-specific breakpoints: doxycycline MIC S ≤ 0.125, I = 0.25, R ≥ 0.5 μg/mL; tetracycline MIC S ≤ 0.25, I = 0.5, R ≥ 1 μg/mL [1].

MIC breakpoints
Head-to-head
Tetracycline S ≤ 0.25, I = 0.5, R ≥ 1 μg/mL; Doxycycline S ≤ 0.125, I = 0.25, R ≥ 0.5 μg/mL
Supports antimicrobial susceptibility testing context
Canine S. pseudintermedius panel; 168 isolates
Antimicrobial susceptibility MIC Veterinary pharmacology

Cross-Resistance: Tetracycline vs. Minocycline

In a study of oxytetracycline-resistant Pasteurella multocida strains (n=19) from porcine respiratory infections, the MIC50 values of tetracyclines varied significantly [1]. While oxytetracycline exhibited an MIC50 of 64 μg/mL, minocycline showed a strikingly low MIC50 of 0.5 μg/mL [1]. Notably, minocycline demonstrated no cross-resistance with oxytetracycline, tetracycline, chlortetracycline, or doxycycline in P. multocida and Haemophilus pleuropneumoniae [1]. For susceptible strains, the MIC50 ranges were: P. multocida (n=17) 0.25-0.5 μg/mL; B. bronchiseptica (n=20) 0.25-1.0 μg/mL; H. pleuropneumoniae (n=20) 0.25-0.5 μg/mL; S. suis Type 2 (n=20) 0.06-0.25 μg/mL [1].

Cross-resistance
Head-to-head
Minocycline MIC50 0.5 μg/mL vs oxytetracycline 64 μg/mL; tetracycline cross-resistant in P. multocida
Reported cross-resistance context for veterinary panel design
Porcine respiratory pathogens; 128-fold MIC50 difference
Antimicrobial resistance Cross-resistance Veterinary microbiology

Formulation Stability with Cyclodextrins

A stability study of tetracycline hydrochloride (TC·HCl) tablets formulated with different excipients and hydroxypropyl-β-cyclodextrin demonstrated that the inclusion of cyclodextrins can significantly improve the chemical stability of the drug in solid dosage forms [1]. The study utilized a validated reverse-phase HPLC method specifically designed to monitor TC·HCl and its main toxic degradation product, 4-epianhydrotetracycline [1]. A significant improvement in stability was observed in some tablet formulations, indicating that the choice of excipients and formulation technique can mitigate degradation [1].

Formulation stability
Reported
Hydroxypropyl-β-cyclodextrin inclusion improved tetracycline HCl stability in tablets (HPLC monitoring)
Formulation-dependent degradation control context
Validated HPLC method; monitor 4-epianhydrotetracycline
Pharmaceutical formulation Solid dosage stability HPLC method

Optimized Application Scenarios


Controlled Bioavailability in Solid Dosage Forms

Given the quantifiable difference in oral bioavailability between the trihydrate and amorphous forms of tetracycline, the trihydrate is the preferred starting material for developing immediate-release solid dosage forms where predictable and consistent dissolution and absorption profiles are critical. The crystalline trihydrate provides a well-defined baseline for dissolution testing and formulation optimization, as documented by Miyazaki et al. [1]. The trihydrate's lower and more controlled dissolution rate, compared to the amorphous form, can be advantageous in formulations designed to minimize peak plasma concentration variability or to achieve a specific release profile [1].

Long-Term Stability Studies and Reference Standards

For applications requiring extended storage or the preparation of analytical reference standards, tetracycline hydrochloride is the salt form of choice due to its superior stability compared to tetracycline phosphate, as established by Simmons et al. [1]. This stability advantage is particularly relevant when the material will be subjected to varying environmental conditions or when the accurate quantification of degradation products (e.g., anhydrotetracycline and 4-epianhydrotetracycline) is part of the study protocol. Procuring the hydrochloride salt minimizes the baseline level of degradation impurities, thereby improving the accuracy and reliability of stability-indicating assays [1].

Veterinary Antimicrobial Susceptibility Testing

In veterinary diagnostic laboratories, tetracycline remains a key component of antimicrobial susceptibility testing panels, particularly for porcine and canine pathogens. The MIC breakpoints established by Maaland et al. for S. pseudintermedius (S ≤ 0.25 μg/mL) [1] and the MIC50 ranges for porcine respiratory pathogens (0.25-0.5 μg/mL for susceptible P. multocida) [2] provide essential quantitative benchmarks for interpreting test results. However, the documented cross-resistance between tetracycline, oxytetracycline, and chlortetracycline in P. multocida [2] means that tetracycline susceptibility results cannot be extrapolated to second-generation tetracyclines like minocycline or doxycycline. Laboratories must therefore maintain separate breakpoints and interpretive criteria for each tetracycline analog.

Thermal Analysis and Material Characterization

The distinct thermal behavior of tetracycline hydrochloride, characterized by a melting point at 220.9 °C immediately preceding decomposition, makes it a suitable model compound for thermal analysis studies and for the development of processing methods involving heat, such as hot melt extrusion or spray drying. The well-defined thermal event provides a clear endpoint for DSC and TGA experiments, in contrast to chlortetracycline hydrochloride, which decomposes without a detectable melting point [1]. Researchers investigating the solid-state properties of tetracyclines or developing thermal stability protocols should therefore select tetracycline hydrochloride over chlortetracycline for studies where a clear melting transition is analytically advantageous.

Application
Selection Property
Validation Focus
Controlled dissolution-exposure studies
Crystalline hydrate phase consistency
Dissolution-exposure verification
Stability-indicating method development
Salt-form stability profile
Degradation product monitoring
Veterinary susceptibility panel studies
Reported MIC breakpoints
Cross-resistance profiling
Thermal analysis research
Defined melting transition
Processing-condition compatibility

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